molecular formula C8H9ClN2O B1449349 Pyridine, 5-(3-azetidinyloxy)-2-chloro- CAS No. 259261-74-0

Pyridine, 5-(3-azetidinyloxy)-2-chloro-

Cat. No. B1449349
M. Wt: 184.62 g/mol
InChI Key: LIMHLFKMIUWSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Pyridine, 5-(3-azetidinyloxy)-2-chloro-” is a chemical compound with the CAS Number: 1354543-05-7 . It has a molecular weight of 223.1 and its linear formula is C8H12Cl2N2O .


Molecular Structure Analysis

The molecular structure of “Pyridine, 5-(3-azetidinyloxy)-2-chloro-” is represented by the linear formula C8H12Cl2N2O . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds were investigated for their antidepressant and nootropic activities, with specific derivatives showing high antidepressant activity and nootropic activity in dose-dependent manners. This suggests the potential of the 2-azetidinone skeleton as a central nervous system active agent for therapeutic use (Asha B. Thomas et al., 2016).

Regioselective Difunctionalization

The regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported, leading to various 2,3,4-trisubstituted pyridines. This methodology opens new pathways for synthesizing key intermediates, including those related to pyridine derivatives like "Pyridine, 5-(3-azetidinyloxy)-2-chloro-" (Benjamin Heinz et al., 2021).

Antifungal Agents

A series of pyridine derivatives has been synthesized and evaluated for antifungal activity, indicating the potential of these compounds as potent antifungal agents. This underscores the importance of pyridine derivatives in developing new antifungal therapies (C. S. Rajput et al., 2011).

Antimicrobial Evaluation

Quinoline-oxadiazole–based azetidinone derivatives, including those related to the pyridine structure, have been synthesized, characterized, and screened for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the antimicrobial potential of these derivatives (A. Dodiya et al., 2012).

PET Tracers for Nicotinic Acetylcholine Receptors

Studies have focused on the synthesis and evaluation of pyridine derivatives as potential tracers for studying nicotinic acetylcholine receptors by positron emission tomography (PET), indicating the role of these compounds in neuroimaging and the study of neurological disorders (L. Brown et al., 2001).

Safety And Hazards

The safety information for “Pyridine, 5-(3-azetidinyloxy)-2-chloro-” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

5-(azetidin-3-yloxy)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMHLFKMIUWSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 5-(3-azetidinyloxy)-2-chloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
Reactant of Route 2
Reactant of Route 2
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
Reactant of Route 3
Reactant of Route 3
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
Reactant of Route 4
Reactant of Route 4
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
Reactant of Route 5
Reactant of Route 5
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
Reactant of Route 6
Reactant of Route 6
Pyridine, 5-(3-azetidinyloxy)-2-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.